molecular formula C11H10BrNO3 B13510925 methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate

methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate

Cat. No.: B13510925
M. Wt: 284.11 g/mol
InChI Key: YCHZZGTWSMZRSA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 5-position, and a carboxylate ester at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the use of 4-bromo-1H-indole as a starting material. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative, and subsequent reduction with sodium borohydride in methanol, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Ester Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-substituted indoles.

    Oxidation: Products include aldehydes or carboxylic acids.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is not well-documented. like other indole derivatives, it may interact with various molecular targets, including enzymes and receptors, through its indole ring system. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties

Biological Activity

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Interaction with Biological Targets

This compound interacts with various biological targets, including enzymes and receptors. The indole core structure allows it to modulate specific biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling processes.

Cellular Effects

The compound influences cell function by modulating gene expression and cellular signaling pathways. Research indicates that it can affect the expression of genes related to cell proliferation and apoptosis, which are critical for regulating cell growth and survival .

Temporal and Dosage Effects

The stability of the compound under different conditions affects its long-term biological activity. Studies have demonstrated that the effects can vary significantly with dosage; lower doses often exhibit beneficial effects such as anti-inflammatory or anticancer properties, while higher doses may lead to toxicity.

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies have reported that this compound can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. Notably, it has displayed higher cytotoxicity against rapidly dividing cancer cells compared to normal cells .

Antimicrobial Properties

The compound exhibits potent antimicrobial activity against a range of pathogens. Its minimum inhibitory concentration (MIC) values indicate effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other bacterial infections. The structural features of indoles contribute to their ability to disrupt bacterial cell walls and inhibit growth .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies report IC50 values indicating effective suppression of COX activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of this compound, researchers found that treatment led to a significant reduction in cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that this compound exhibited a profound ability to alter bacterial morphology and induce lysis in Staphylococcus aureus after 24 hours of exposure, highlighting its potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Effectiveness
Anticancer Induces apoptosis via caspase activationSignificant cytotoxicity in A549 and MCF-7 cells
Antimicrobial Disrupts bacterial cell wallsEffective against MRSA with low MIC values
Anti-inflammatory Inhibits COX enzymesIC50 values indicating potent inhibition

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 4-bromo-5-methoxyindole-1-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-15-9-4-3-8-7(10(9)12)5-6-13(8)11(14)16-2/h3-6H,1-2H3

InChI Key

YCHZZGTWSMZRSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N(C=C2)C(=O)OC)Br

Origin of Product

United States

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